Mercury;silver

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

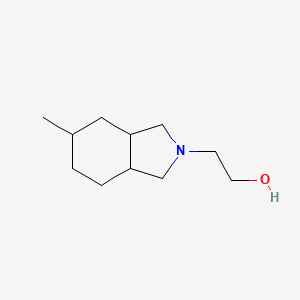

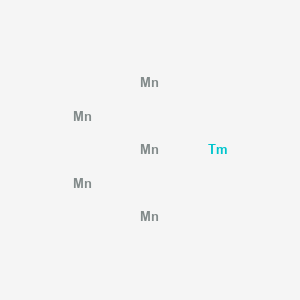

Mercury and silver form a compound known as mercury-silver amalgam. This amalgam is a mixture of mercury and silver, where mercury dissolves silver to form a homogeneous mixture. Historically, mercury-silver amalgams have been used in various applications, including dental fillings and the extraction of precious metals from ores.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercury-silver amalgams can be prepared by directly mixing mercury with silver. The process involves adding silver to liquid mercury, where the silver dissolves to form the amalgam. This reaction is typically carried out at room temperature and does not require any special conditions.

Industrial Production Methods

In industrial settings, mercury-silver amalgams are produced by mixing mercury with silver-containing ores. The amalgamation process involves grinding the ore and mixing it with mercury. The silver dissolves in the mercury, forming the amalgam. The amalgam is then heated to evaporate the mercury, leaving behind pure silver .

Chemical Reactions Analysis

Types of Reactions

Mercury-silver amalgams undergo various chemical reactions, including:

Oxidation: Mercury can be oxidized to form mercury(II) oxide.

Reduction: Silver ions can be reduced to metallic silver.

Substitution: Mercury can react with halogens to form mercury halides.

Common Reagents and Conditions

Oxidizing Agents: Concentrated nitric acid and sulfuric acid can oxidize mercury.

Reducing Agents: Reducing agents like sodium borohydride can reduce silver ions.

Halogens: Chlorine and bromine can react with mercury to form mercury halides

Major Products Formed

Mercury(II) oxide: Formed from the oxidation of mercury.

Metallic silver: Formed from the reduction of silver ions.

Mercury halides: Formed from the reaction of mercury with halogens

Scientific Research Applications

Mercury-silver amalgams have several scientific research applications:

Chemistry: Used in the study of amalgamation processes and the behavior of metals in liquid mercury.

Biology: Investigated for their antimicrobial properties and effects on microbial cells.

Medicine: Historically used in dental fillings due to their durability and ease of manipulation.

Industry: Used in the extraction of precious metals from ores and in the production of certain types of mirrors .

Mechanism of Action

The mechanism of action of mercury-silver amalgams involves the dissolution of silver in mercury. Mercury acts as a solvent, breaking down the metallic bonds in silver and forming a homogeneous mixture. The amalgam can then be manipulated or heated to separate the components. In biological systems, mercury can disrupt cellular processes by binding to proteins and enzymes, leading to cellular dysfunction .

Comparison with Similar Compounds

Similar Compounds

Gold amalgam: Similar to mercury-silver amalgam but involves gold instead of silver.

Copper amalgam: Involves the dissolution of copper in mercury.

Zinc amalgam: Involves the dissolution of zinc in mercury

Uniqueness

Mercury-silver amalgam is unique due to its historical significance in dental applications and its effectiveness in extracting silver from ores. Unlike other amalgams, mercury-silver amalgam has been widely used in both medical and industrial settings, highlighting its versatility and importance .

Properties

CAS No. |

62974-24-7 |

|---|---|

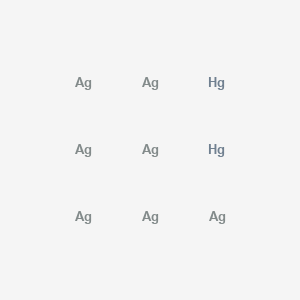

Molecular Formula |

Ag7Hg2 |

Molecular Weight |

1156.26 g/mol |

IUPAC Name |

mercury;silver |

InChI |

InChI=1S/7Ag.2Hg |

InChI Key |

DDXVBIVLCZPBIP-UHFFFAOYSA-N |

Canonical SMILES |

[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Hg].[Hg] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)

![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)

![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)

![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)

![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)